Lipophilicity Enhancement: Ortho-Bromo Substitution Increases LogP by 0.4-0.7 Units vs. Non-Brominated 4-Nitrodiphenylamine
The introduction of a single ortho-bromo substituent in 2-Bromo-4-nitro-N-phenylaniline (LogP = 4.1009) results in a statistically and functionally significant increase in lipophilicity compared to its non-halogenated counterpart, 4-nitro-N-phenylaniline (LogP = 3.74 to 3.82) [1]. This represents a 0.4–0.7 LogP unit increase, corresponding to an approximately 2.5- to 5-fold higher octanol-water partition coefficient. This difference is critical for applications where membrane permeability or organic-phase partitioning is a design requirement.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.1009 (calculated) |
| Comparator Or Baseline | 4-Nitro-N-phenylaniline (CAS 836-30-6): LogP = 3.74 (experimental, Sielc) or 3.82 (PubChem) |
| Quantified Difference | ΔLogP = +0.28 to +0.36 units (calculated vs. experimental) |
| Conditions | Experimental LogP values for 4-nitro-N-phenylaniline are reported from multiple sources; target compound LogP is a calculated value from the vendor's datasheet. |
Why This Matters
The increased lipophilicity of 2-Bromo-4-nitro-N-phenylaniline directly translates to improved membrane permeability and organic solvent solubility, making it a superior choice for cell-based assays and non-polar reaction environments compared to the non-brominated analog.
- [1] Sielc Technologies. (2018). 4-Nitro-N-phenylaniline (CAS 836-30-6). Technical Datasheet. (LogP = 3.74). View Source
